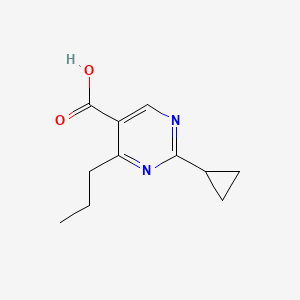

2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid

Description

Contextualization within Pyrimidine (B1678525) Chemistry

The pyrimidine ring is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. This fundamental structure is a cornerstone of biochemistry, forming the basis for the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids, DNA and RNA. gsconlinepress.comignited.in Beyond their biological roles, pyrimidine derivatives are a focal point in medicinal chemistry due to their diverse pharmacological activities. gsconlinepress.comgsconlinepress.comresearchgate.netnih.gov The pyrimidine scaffold is present in a wide array of therapeutic agents, including anticancer, antimicrobial, antiviral, and anti-inflammatory drugs. ignited.inresearchgate.netmdpi.com The versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological effects. gsconlinepress.com

Significance of Cyclopropyl (B3062369) and Propyl Moieties in Chemical Scaffolds

The cyclopropyl group is a three-membered carbocyclic ring that has become an increasingly popular structural motif in drug design. scientificupdate.comacs.orgnih.gov Its inclusion in a molecule can confer several advantageous properties. The rigid nature of the cyclopropyl ring can introduce conformational constraints, which may lead to a more favorable binding to biological targets. acs.orgiris-biotech.de It is often used to enhance metabolic stability, as the C-H bonds in a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in linear alkyl chains. iris-biotech.dehyphadiscovery.com Furthermore, the cyclopropyl group can modulate a molecule's lipophilicity and other physicochemical properties to improve its pharmacological profile. nih.goviris-biotech.de

The propyl group is a three-carbon alkyl substituent. wikipedia.org As a simple alkyl group, it primarily contributes to the lipophilicity of a molecule. An increase in lipophilicity can influence a compound's ability to cross cell membranes, which can affect its absorption and distribution within biological systems. The size and conformation of the propyl group can also play a role in how the molecule fits into the binding pocket of a target protein or enzyme. fiveable.me

Research Landscape of Pyrimidine-5-carboxylic Acid Derivatives

Derivatives of pyrimidine-5-carboxylic acid are a subject of ongoing research interest. The carboxylic acid functional group at the 5-position provides a handle for further chemical modifications and can participate in important interactions, such as hydrogen bonding, with biological targets. Research in this area often involves the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). acs.org For instance, studies on pyrimidine-5-carbonitrile derivatives, which are closely related to carboxylic acids, have identified potent inhibitors of enzymes like EGFR (Epidermal Growth Factor Receptor), which are important targets in cancer therapy. rsc.org The synthesis of 2-substituted pyrimidine-5-carboxylic esters has been a focus of methodological development to provide efficient access to these valuable chemical building blocks. organic-chemistry.orgorganic-chemistry.org

Compound Data

Given the limited direct data for 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid, the following table presents computed properties for a closely related and more studied analog, 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid, to provide an illustrative example of the typical physicochemical properties of this class of compounds.

Table 1: Computed Physicochemical Properties of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid |

| CAS Number | 954233-05-7 |

| Canonical SMILES | CC1=NC(=NC=C1C(=O)O)C2CC2 |

| InChI Key | BSLXWOKIRNVYGN-UHFFFAOYSA-N |

Data sourced from PubChem for CID 22308493.

Table 2: Structural Comparison

| Compound | Structure at Position 4 |

|---|---|

| This compound | Propyl (-CH₂CH₂CH₃) |

| 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid | Methyl (-CH₃) |

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-4-propylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-3-9-8(11(14)15)6-12-10(13-9)7-4-5-7/h6-7H,2-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFZCXRFAVXDMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC=C1C(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Cyclopropyl 4 Propylpyrimidine 5 Carboxylic Acid

Retrosynthetic Analysis of the 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic Acid Scaffold

A retrosynthetic analysis of this compound logically deconstructs the molecule into feasible starting materials. The primary disconnection occurs at the bonds forming the pyrimidine (B1678525) ring. The most common and effective strategy for pyrimidine synthesis involves the condensation of a C-C-C fragment with an N-C-N fragment. bu.edu.eg

In this context, the target molecule can be disconnected into two key synthons: cyclopropanecarboxamidine, which provides the C2-N1-C6-N3 backbone with the cyclopropyl (B3062369) substituent, and a functionalized three-carbon unit that will form the C4-C5-C6 portion of the ring, incorporating the propyl and carboxylic acid groups. A suitable precursor for the latter would be an activated derivative of 2-formylhexanoic acid ester, such as ethyl 2-formyl-3-oxohexanoate or a related β-ketoester. This approach strategically positions all the required substituents on the precursor fragments, allowing for a convergent synthesis.

Established Synthetic Routes to Pyrimidine-5-carboxylic Acid Derivatives

The construction of the pyrimidine-5-carboxylic acid core and the introduction of its specific substituents rely on a series of well-established chemical transformations.

Cyclization Reactions in Pyrimidine Ring Formation

The cornerstone of pyrimidine synthesis is the cyclocondensation reaction. The most widely employed method involves the reaction of a 1,3-dicarbonyl compound with an amidine. wikipedia.org This approach, often referred to as the Principal Synthesis, is highly versatile for producing 2-substituted pyrimidines. For the target molecule, this would involve the reaction between cyclopropanecarboxamidine and a β-ketoester bearing the propyl group and a precursor to the carboxylic acid. organic-chemistry.orgrdd.edu.iqresearchgate.net

The general mechanism involves an initial condensation between one of the carbonyl groups of the β-dicarbonyl compound and one of the amino groups of the amidine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The reaction conditions can be varied, but it is typically carried out under basic or acidic catalysis.

| Precursor 1 | Precursor 2 | Product Type | Reference |

| β-Dicarbonyl Compound | Amidine | 2-Substituted Pyrimidine | wikipedia.org |

| Chalcone | Amidine | Substituted Pyrimidine | rdd.edu.iqresearchgate.net |

| Malononitrile Dimer | Amidine | 6-Aminopyrimidine | mdpi.com |

Functionalization Strategies for the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position is a key feature of the target molecule. There are several strategies to incorporate this functional group.

One common method is to include it as part of the three-carbon precursor in the primary cyclization reaction. Using a starting material like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which reacts with various amidinium salts, directly yields 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org These esters can then be hydrolyzed to the corresponding carboxylic acid.

Alternatively, the C5 position can be functionalized after the pyrimidine ring has been formed. This can be achieved through methods such as:

Halogenation followed by carboxylation: Bromination or iodination at the C5 position, followed by a metal-catalyzed carbonylation or Grignard formation and reaction with CO2.

Direct Carboxylation: In some cases, direct lithiation at the C5 position followed by quenching with carbon dioxide can install the carboxylic acid group, although this can be challenging due to the electronic nature of the pyrimidine ring.

Postsynthetic Modification: A trifluoromethyl group at the C5 position can be converted into a carboxylic acid equivalent using alkaline solutions. nih.gov

Introduction of Cyclopropyl Substituents

The introduction of a cyclopropyl group onto a pyrimidine ring can be accomplished through several synthetic routes.

From Cyclopropyl Precursors: The most direct method for installing a cyclopropyl group at the C2 position is to use cyclopropanecarboxamidine as the N-C-N component in the initial cyclocondensation reaction. This incorporates the desired substituent from the outset.

Cross-Coupling Reactions: For a pre-formed pyrimidine ring, a common strategy is the use of palladium-catalyzed cross-coupling reactions. nih.govnih.gov A 2-halopyrimidine (e.g., 2-chloro- or 2-bromopyrimidine) can be coupled with a cyclopropylboronic acid or cyclopropyltrifluoroborate (B8364958) salt under Suzuki-Miyaura conditions. nih.gov This method offers flexibility in introducing the cyclopropyl group at a later stage of the synthesis.

Direct Cyclopropanation: In certain cases, direct cyclopropanation of a vinyl-substituted pyrimidine can be achieved. Highly enantioselective intermolecular cyclopropanation reactions of N1-vinylpyrimidines with α-diazoesters have been reported, catalyzed by chiral ruthenium(II) complexes, to form cyclopropyl pyrimidine nucleoside analogues. nih.govacs.org While not directly applicable to the C2 position of the target molecule, this demonstrates the feasibility of forming cyclopropane (B1198618) rings attached to a pyrimidine core.

| Method | Substrate | Reagent | Catalyst | Product |

| Suzuki-Miyaura Coupling | 2-Halopyrimidine | Cyclopropylboronic acid | Palladium complex | 2-Cyclopropylpyrimidine |

| Enantioselective Cyclopropanation | N1-Vinylpyrimidine | α-Diazoester | Chiral Ruthenium(II) | Chiral Cyclopropylpyrimidine |

| Palladium-Catalyzed Direct Cyclopropylation | Thiophenes/Azoles | Cyclopropyl Halide | Palladium complex | Cyclopropyl-heterocycle |

Incorporation of Propyl Side Chains

The propyl group at the C4 position is typically introduced via the 1,3-dicarbonyl component in the primary synthesis. A β-ketoester such as ethyl 2-formylhexanoate or ethyl 3-oxohexanoate (B1246410) would serve as a suitable precursor. During the cyclization with an amidine, the propyl group remains attached to what becomes the C4 position of the pyrimidine ring.

For late-stage functionalization, a 4-halopyrimidine could potentially undergo a cross-coupling reaction, such as a Negishi or Suzuki coupling, with an appropriate propyl-organometallic reagent. However, incorporating this simple alkyl chain during the initial ring formation is generally more efficient.

Novel and Green Chemistry Approaches in Pyrimidine Synthesis

Recent advancements in chemical synthesis have emphasized the development of more environmentally friendly and efficient methods. These "green chemistry" approaches are increasingly being applied to the synthesis of pyrimidines. rasayanjournal.co.inbenthamdirect.comnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times for pyrimidine synthesis, often from hours to minutes. tandfonline.comfoliamedica.bgresearchgate.net The Biginelli three-component cyclocondensation, a type of multicomponent reaction, is particularly amenable to microwave heating, leading to high yields of pyrimidine derivatives under solvent-free or reduced-solvent conditions. tandfonline.compowertechjournal.combohrium.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also emerged as a powerful tool. nih.govbohrium.comrsc.org Ultrasonic irradiation can accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds, including pyrimidines, often under milder conditions than traditional heating. nih.govtandfonline.commdpi.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. acs.orgnih.gov These reactions are atom-economical and reduce waste by minimizing intermediate isolation and purification steps. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported as a sustainable method. acs.orgnih.govthieme-connect.com

Use of Green Catalysts and Solvents: There is a growing trend towards using recyclable heterogeneous catalysts, organocatalysts, and environmentally benign solvents like water or ionic liquids. rasayanjournal.co.inpowertechjournal.com These approaches minimize the use of hazardous materials and simplify product workup. rasayanjournal.co.in

These novel approaches offer significant advantages in terms of efficiency, reduced environmental impact, and operational simplicity, making them attractive alternatives for the synthesis of complex pyrimidine derivatives. powertechjournal.comingentaconnect.com

Stereoselective Synthesis of Pyrimidine Derivatives

Achieving stereocontrol in the synthesis of pyrimidine derivatives is crucial when chiral centers are present, as is common in biologically active molecules. While this compound itself is achiral, the principles of stereoselective synthesis are often applied to the synthesis of more complex pyrimidine-containing targets. General strategies to induce stereoselectivity in pyrimidine synthesis include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions.

One established method involves starting from the chiral pool , utilizing naturally occurring enantiopure compounds such as amino acids or sugars as starting materials. These chiral building blocks can be incorporated into the pyrimidine framework, thereby setting a specific stereochemistry from the outset.

Asymmetric catalysis represents a powerful tool for the enantioselective synthesis of pyrimidine derivatives. Chiral catalysts, including metal complexes and organocatalysts, can facilitate key bond-forming reactions with high stereoselectivity. For instance, an asymmetric Michael addition to a prochiral enone precursor of the pyrimidine ring could establish a chiral center with high enantiomeric excess.

Furthermore, diastereoselective reactions can be employed where an existing stereocenter in a substrate directs the formation of a new stereocenter. This is often achieved by steric control, where the chiral moiety blocks one face of the molecule, forcing an incoming reagent to attack from the less hindered side.

Recent advancements in synthetic methodology have provided more sophisticated tools for stereoselective synthesis. These include the development of novel chiral ligands for metal-catalyzed cross-coupling reactions and the use of biocatalysis, where enzymes are used to perform highly selective transformations.

Building Block Approaches to this compound

The construction of the this compound scaffold is most efficiently achieved through the convergent assembly of key building blocks. A retrosynthetic analysis suggests that the pyrimidine ring can be formed by the condensation of a three-carbon unit with a source of the N-C-N fragment.

A widely used and versatile method for pyrimidine synthesis is the Pinner synthesis , which involves the reaction of a 1,3-dicarbonyl compound with an amidine. growingscience.comresearchgate.net In the context of the target molecule, a plausible strategy would involve the condensation of cyclopropanecarboxamidine with a β-dicarbonyl compound bearing the propyl and a precursor to the carboxylic acid group.

A potential set of building blocks for this approach is outlined in the table below:

| Building Block | Structure | Purpose |

| Cyclopropanecarboxamidine | Provides the 2-cyclopropyl substituent and the N1-C2-N3 fragment of the pyrimidine ring. | |

| Ethyl 2-propyl-3-oxobutanoate | Serves as the C4-C5-C6 fragment, contributing the 4-propyl group and a C5-ester which can be hydrolyzed to the carboxylic acid. |

The reaction between these two components would yield the ethyl ester of the target molecule, which can then be saponified to afford the final carboxylic acid. Variations of this approach could utilize other activated three-carbon synthons.

An alternative, though potentially less convergent, strategy would involve the stepwise functionalization of a pre-existing pyrimidine core. This could begin with a commercially available, suitably substituted pyrimidine, such as one bearing halogens at the 2 and 4 positions. Subsequent cross-coupling reactions could then be used to introduce the cyclopropyl and propyl groups, followed by carboxylation at the 5-position. However, controlling the regioselectivity of these sequential reactions can be a significant challenge.

Challenges and Innovations in the Synthesis of Substituted Pyrimidine Carboxylic Acids

The synthesis of polysubstituted pyrimidines, particularly those with a dense arrangement of functional groups like this compound, presents several synthetic hurdles. However, continuous innovation in synthetic organic chemistry provides solutions to many of these challenges.

Key Challenges:

Regiocontrol: A primary challenge in the synthesis of unsymmetrically substituted pyrimidines is controlling the regioselectivity of the ring-forming condensation reaction. rsc.org For instance, in a Pinner-type synthesis with an unsymmetrical β-dicarbonyl compound, two isomeric products can potentially be formed.

Steric Hindrance: The introduction of multiple substituents, especially bulky groups like cyclopropyl and propyl, can lead to significant steric hindrance. nih.gov This can impede the approach of reagents, leading to lower reaction rates and yields, and may necessitate the use of more forcing reaction conditions.

Functional Group Compatibility: The presence of the carboxylic acid functionality requires careful consideration of reaction conditions throughout the synthesis to avoid unwanted side reactions. It is often necessary to protect the carboxylic acid as an ester and deprotect it in the final step.

Late-Stage Functionalization: The direct and selective introduction of substituents onto a pre-formed pyrimidine ring, particularly at the C5 position, can be difficult due to the electronic nature of the ring. mdpi.com

Recent Innovations:

Advanced Catalytic Systems: The development of novel transition-metal and organocatalysts has enabled more efficient and selective methods for pyrimidine synthesis and functionalization. For example, palladium-catalyzed cross-coupling reactions have become indispensable for the introduction of various substituents onto the pyrimidine core. rsc.org

C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. researchgate.net This approach allows for the direct installation of functional groups onto the pyrimidine ring without the need for pre-installed leaving groups, thereby shortening synthetic sequences.

Flow Chemistry: The use of continuous-flow microreactors offers significant advantages for the synthesis of pyrimidines, including improved control over reaction parameters, enhanced safety, and scalability.

Multicomponent Reactions (MCRs): Innovative MCRs that allow for the one-pot synthesis of highly substituted pyrimidines from simple and readily available starting materials are continually being developed. acs.org These reactions are highly convergent and offer a rapid route to molecular complexity.

These ongoing developments in synthetic methodology are paving the way for more efficient, selective, and sustainable routes to complex pyrimidine derivatives like this compound.

Chemical Reactivity and Transformation Mechanisms of 2 Cyclopropyl 4 Propylpyrimidine 5 Carboxylic Acid

Reactivity of the Pyrimidine (B1678525) Core

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that is further influenced by the nature of its substituents. The presence of the electron-donating propyl group at the C4 position and the cyclopropyl (B3062369) group at the C2 position modulates the ring's electrophilicity. Conversely, the electron-withdrawing carboxylic acid group at the C5 position enhances the electrophilic character of the pyrimidine core, making it more susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.

Nucleophilic aromatic substitution is a potential reaction pathway, especially if a suitable leaving group is present on the ring. The reactivity of the pyrimidine core can also be influenced by protonation of the nitrogen atoms under acidic conditions, which further increases its electrophilicity.

Transformations of the Carboxylic Acid Group

The carboxylic acid group at the C5 position is a primary site for a variety of chemical transformations, including esterification and decarboxylation.

Esterification of the carboxylic acid is a common strategy to modify the physicochemical properties of a molecule, often to enhance its biological activity or delivery. In the context of medicinal chemistry, converting a carboxylic acid to an ester can create a prodrug, a biologically inactive compound that is metabolized in the body to produce the active drug. This approach is frequently employed to improve a drug's lipophilicity, which can lead to better absorption and cell membrane permeability.

The esterification of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid can be achieved through various standard methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. The choice of alcohol for esterification can be tailored to achieve desired properties in the resulting ester prodrug. For instance, esterification with amino acids can target specific transporters in the body to facilitate drug uptake.

| Esterification Method | Reagents | Purpose |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | General synthesis of simple esters |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions for sensitive substrates |

| Acyl Halide Formation followed by Alcoholysis | Thionyl Chloride (SOCl₂), Alcohol | High-yield esterification |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for pyrimidine-5-carboxylic acids, typically under thermal or catalytic conditions. The stability of the resulting carbanion or radical intermediate is a key factor in the feasibility of this reaction. For this compound, decarboxylation would lead to the formation of 2-cyclopropyl-4-propylpyrimidine.

The mechanism of decarboxylation can be influenced by the reaction conditions. In some cases, a concerted mechanism may be operative, while in others, a stepwise process involving a zwitterionic intermediate may occur, particularly in the presence of acid. The presence of the cyclopropyl group may also influence the decarboxylation pathway, as will be discussed in the following section.

Cyclopropyl Ring Opening and Rearrangement Mechanisms

The cyclopropyl group, while generally stable, is a strained ring system and can undergo ring-opening reactions under certain conditions. The presence of the adjacent pyrimidine ring can influence the stability and reactivity of the cyclopropyl moiety. Ring-opening can be initiated by electrophilic, nucleophilic, or radical attack.

For instance, under strongly acidic conditions, protonation of the cyclopropyl ring could lead to a carbocationic intermediate that can be trapped by a nucleophile, resulting in a ring-opened product. Alternatively, radical-mediated ring-opening can occur, particularly in the presence of radical initiators. The stability of the resulting radical intermediate would be a determining factor in such a process.

Rearrangement reactions can also follow the ring-opening of the cyclopropyl group, leading to the formation of various isomeric structures. The specific products formed would depend on the reaction conditions and the nature of any catalysts or reagents employed.

Reactivity of the Propyl Side Chain

The propyl side chain at the C4 position is generally less reactive than the other functional groups in the molecule. However, the carbon atom of the propyl group attached to the pyrimidine ring (the α-carbon) exhibits some enhanced reactivity, analogous to a benzylic position. This position can be susceptible to radical halogenation or oxidation under appropriate conditions.

For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to bromination at the α-position of the propyl group. Subsequent reactions could then be used to introduce other functional groups at this position.

Catalyst-Mediated Reactions in Pyrimidine Chemistry

Catalysis plays a crucial role in the synthesis and functionalization of pyrimidine derivatives. Various transition metal catalysts, such as palladium, copper, and nickel, are commonly used to facilitate cross-coupling reactions. For this compound, if a halogen were introduced onto the pyrimidine ring, catalyst-mediated reactions such as Suzuki, Heck, or Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds.

Furthermore, catalysts can be utilized to promote the transformations of the existing functional groups. For example, specific catalysts could be employed to facilitate the decarboxylation of the carboxylic acid group under milder conditions than purely thermal methods. Organocatalysts have also emerged as powerful tools in heterocyclic chemistry and could potentially be used to mediate various transformations of the target molecule.

| Catalyst Type | Example Reaction | Potential Application |

| Palladium Complexes | Suzuki Coupling | C-C bond formation on a halogenated pyrimidine core |

| Copper Salts | Decarboxylative Coupling | C-H functionalization at the C6 position |

| Organocatalysts | Asymmetric Synthesis | Enantioselective transformations of side chains |

Investigation of Reaction Intermediates

A thorough review of scientific literature indicates a notable absence of specific studies focused on the isolation, characterization, or mechanistic investigation of reaction intermediates involved in the synthesis or transformation of this compound. Research in this specific area appears to be unpublished or proprietary. The investigation of reaction intermediates is crucial for a comprehensive understanding of a compound's reactivity, aiding in the optimization of synthetic routes, maximization of yields, and minimization of byproducts. Such studies provide a deeper insight into the stepwise electronic and structural changes that occur during a chemical transformation.

In the context of a multifunctional molecule like this compound, the identification of transient species could elucidate the interplay between the pyrimidine core, the cyclopropyl group, and the carboxylic acid moiety during a reaction. Generally, the investigation of reaction intermediates employs a combination of spectroscopic, spectrometric, and computational methods.

Methodologies for Investigating Reaction Intermediates

The study of transient species in chemical reactions is a complex endeavor due to their inherent instability and short lifetimes. However, several advanced analytical techniques can be employed to detect and characterize these intermediates.

| Technique | Application in Intermediate Investigation | Type of Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Low-temperature NMR experiments can slow down reaction rates, allowing for the detection of otherwise transient intermediates. | Structural information, including connectivity and stereochemistry of the intermediate. |

| Mass Spectrometry (MS) | Techniques like Electrospray Ionization (ESI-MS) can be used to detect charged intermediates directly from a reacting solution. | Mass-to-charge ratio, providing the molecular weight and elemental composition of the intermediate. |

| Infrared (IR) and Raman Spectroscopy | Time-resolved IR and Raman spectroscopy can monitor changes in functional groups as a reaction progresses, signaling the formation and decay of intermediates. | Information about the bonding and functional groups present in the intermediate species. |

| Computational Chemistry | Density Functional Theory (DFT) and other computational methods can model reaction pathways and calculate the energies of potential intermediates and transition states. | Theoretical structures, energies, and thermodynamic stability of plausible intermediates. |

| Trapping Experiments | Introducing a "trapping" agent that reacts specifically with a suspected intermediate to form a stable, characterizable product. | Indirect evidence for the existence and structure of a short-lived intermediate. |

Plausible Intermediates in Transformations

While no specific research is available for this compound, general principles of organic chemistry allow for the postulation of potential intermediates in reactions involving its constituent functional groups.

For instance, in reactions involving the carboxylic acid group, such as esterification or amidation, an acylium ion or a tetrahedral intermediate could be formed, particularly under acidic or base-catalyzed conditions. Transformations of the pyrimidine ring, a nitrogen-containing heterocycle, could proceed through various charged or radical intermediates depending on the reaction conditions. The cyclopropyl group, a strained three-membered ring, can undergo ring-opening reactions, potentially forming carbocationic or diradical intermediates , especially under thermal or photochemical conditions.

It must be emphasized that these are hypothesized intermediates based on the known reactivity of similar functional groups, and their actual role in the chemical transformations of this compound has not been experimentally verified. The definitive identification and characterization of reaction intermediates for this compound would require dedicated mechanistic studies.

Structure Activity Relationship Sar Studies of Pyrimidine 5 Carboxylic Acid Derivatives

Influence of Substituents at the 2-Position (Cyclopropyl vs. Analogues)

The 2-position of the pyrimidine (B1678525) ring is a critical determinant of biological activity, and the presence of a cyclopropyl (B3062369) group imparts distinct properties compared to other alkyl or aryl analogues. The cyclopropyl moiety is a "conformationally restricted" analogue of a propyl group, and this rigidity is often advantageous for biological activity. researchgate.net By locking the substituent in a defined orientation, the entropic penalty upon binding to a target protein is reduced, which can lead to a more favorable binding affinity. researchgate.net

The introduction of a cyclopropane (B1198618) ring can enhance interactions with biological targets by providing a better-defined shape for insertion into hydrophobic pockets. researchgate.net In contrast, linear alkyl groups, such as methyl or ethyl, or more flexible cyclic groups, may not provide the same level of pre-organization for binding, potentially leading to lower activity. The steric and electronic properties at the C-2 position are known to be sensitive parameters for the activity of 2,4-disubstituted pyrimidines. nih.gov

| Substituent at 2-Position | Key Structural Feature | Potential Impact on Activity |

| Cyclopropyl | Conformationally rigid, specific 3D shape | Favorable for binding due to reduced entropic penalty; precise fit into hydrophobic pockets. researchgate.net |

| Isopropyl | Branched, sterically demanding | Can lead to steric hindrance, potentially reducing activity depending on the target's binding site topology. nih.gov |

| Methyl/Ethyl | Small, linear alkyl group | May lack the optimal size or conformation for strong hydrophobic interactions compared to the cyclopropyl group. |

| Phenyl | Aromatic, planar | Introduces potential for π-stacking interactions but significantly alters the shape and electronics compared to the cyclopropyl group. |

Impact of Substituents at the 4-Position (Propyl vs. Analogues)

The substituent at the 4-position of the pyrimidine ring also plays a significant role in modulating biological activity, primarily through hydrophobic and steric interactions. SAR studies on related 2,4-disubstituted pyrimidines have demonstrated that the length and nature of the alkyl chain at this position can directly influence potency. nih.gov

For instance, in a series of cholinesterase inhibitors based on a 2,4-disubstituted pyrimidine scaffold, increasing the alkyl chain length of a piperazine (B1678402) substituent at the 2-position (analogous to substitution at the 4-position in our core structure) from methyl to propyl resulted in superior activity. nih.gov This suggests that the longer propyl group is better able to access and engage with a hydrophobic region within the enzyme's active site. This principle can be extrapolated to the 4-propyl group of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid.

The propyl group offers a degree of conformational flexibility, allowing it to adapt to the shape of the binding pocket. However, this flexibility can also be a drawback if the energetic cost of adopting the correct conformation is too high. The optimal alkyl chain length is often target-dependent, with chains that are too long potentially introducing steric clashes or unfavorable interactions.

| Substituent at 4-Position | Relative Chain Length | Observed Impact on Activity (in related series) |

| Methyl | Short | Moderate activity. nih.gov |

| Propyl | Medium | Superior activity compared to methyl, suggesting optimal hydrophobic contact. nih.gov |

| Isopropyl | Branched | Activity similar to methyl, indicating potential steric constraints. nih.gov |

| Butyl | Long | Did not result in improved activity over propyl in some antiviral quinoline (B57606) analogues, suggesting a limit to beneficial chain length. nih.gov |

Role of the 5-Carboxylic Acid Moiety in Molecular Interactions

The carboxylic acid group at the 5-position is a key pharmacophoric feature, crucial for anchoring the molecule to its biological target through strong, directional interactions. This acidic moiety can act as a hydrogen bond donor and acceptor, forming critical connections with amino acid residues in an enzyme's active site. nih.gov

In many inhibitors of various enzymes, a carboxylic acid group is responsible for forming a salt bridge with a positively charged residue (like arginine or lysine) or strong hydrogen bonds with polar residues (like serine, threonine, or asparagine). For example, the binding of the anticancer drug 5-Fluorouracil to its targets often involves a network of hydrogen bonds. mdpi.com The fluorine moiety of 5-FU can form hydrogen bonds with specific residues, an interaction that could be mimicked by the carboxylic acid oxygen atoms. mdpi.com

The planarity of the pyrimidine ring facilitates the optimal presentation of the 5-carboxylic acid for these interactions. Its presence is often a prerequisite for potent inhibitory activity, and its replacement with other functional groups, such as an ester or an amide, frequently leads to a significant loss of potency. This highlights the essential role of the carboxylate in direct, high-energy interactions with the target protein.

Conformational Flexibility and its Correlation with Biological Activity

In contrast, the propyl group at the C-4 position provides a degree of conformational flexibility. This flexibility allows the alkyl chain to adopt various conformations to fit into a binding pocket. However, a high degree of flexibility can be entropically unfavorable. The combination of a rigid cyclopropyl group and a flexible propyl chain may represent an optimal balance for certain biological targets. The pyrimidine ring itself, while generally planar, can undergo out-of-plane deformations with a relatively low energy penalty, which may play a role in accommodating the molecule within a binding site.

Comparative SAR with Related Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidines)

Pyrido[2,3-d]pyrimidines are bicyclic analogues of pyrimidines where a pyridine (B92270) ring is fused to the pyrimidine core. This fusion creates a more extended, rigid, and planar aromatic system, which significantly alters the molecule's properties and its interactions with biological targets. These compounds are often investigated as kinase inhibitors. rjeid.comnih.gov

The SAR of pyrido[2,3-d]pyrimidines often differs from that of their monocyclic pyrimidine counterparts. The fused pyridine ring can engage in additional π-stacking or hydrophobic interactions within the active site of a kinase. nih.gov Furthermore, the nitrogen atom in the fused pyridine ring introduces an additional hydrogen bond acceptor site, which can be exploited to enhance binding affinity and selectivity. nih.gov

In many pyrido[2,3-d]pyrimidine-based kinase inhibitors, substitutions at positions analogous to the 2- and 4-positions of the pyrimidine ring are also crucial for activity. However, the optimal substituents may differ due to the altered shape and electronic distribution of the bicyclic core. For example, while a small alkyl or cycloalkyl group might be optimal at the 2-position of a pyrimidine, a larger aromatic substituent might be preferred in the corresponding position of a pyrido[2,3-d]pyrimidine (B1209978) to achieve additional interactions. nih.gov The pyrrolo[2,3-d]pyrimidine nucleus, another related heterocyclic system, is a deaza-isostere of adenine (B156593) and is also a prominent scaffold for kinase inhibitors, further highlighting the importance of the core heterocyclic structure in defining biological activity. rjeid.com

| Feature | Pyrimidine Core | Pyrido[2,3-d]pyrimidine Core |

| Structure | Monocyclic, aromatic | Bicyclic, extended aromatic system |

| Flexibility | Higher, due to substituent rotation | More rigid and planar |

| Key Interactions | Substituent-driven hydrophobic and H-bonding | Core-driven π-stacking, additional H-bond acceptor site from pyridine N. nih.govnih.gov |

| Typical Targets | Diverse enzymes and receptors | Often potent kinase inhibitors. rjeid.comnih.gov |

Molecular Interactions and Preclinical Biological Activity Mechanisms

Target Identification and Validation in Preclinical Models

Target identification and validation are crucial first steps in drug discovery. This process involves identifying a molecular target, such as a receptor or enzyme, that is believed to play a key role in a disease and then demonstrating that modulating this target can produce a therapeutic effect in preclinical models.

Interaction with Nuclear Receptors (e.g., RXRα) and Ligand Binding Domains

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. Retinoid X receptors (RXRs), such as RXRα, are a key type of nuclear receptor that can form heterodimers with other nuclear receptors, thereby regulating gene transcription involved in various physiological processes. embopress.org The ligand-binding domain (LBD) of a nuclear receptor is the region where ligands (small molecules) can bind and influence the receptor's activity. nih.govnih.gov Preclinical studies often investigate how a compound binds to the LBD of receptors like RXRα to understand its potential to modulate gene expression. embopress.org

Kinase Inhibition Mechanisms (e.g., EGFR)

Kinases are enzymes that play a critical role in cell signaling by adding phosphate (B84403) groups to other proteins. Epidermal Growth Factor Receptor (EGFR) is a type of receptor tyrosine kinase that, when activated, can lead to cell growth, proliferation, and survival. nih.govnih.gov Dysregulation of EGFR is implicated in various cancers, making it a significant target for therapeutic intervention. mdpi.commdpi.com Kinase inhibitors can block the activity of EGFR, thereby preventing downstream signaling and inhibiting cancer cell growth. nih.govnih.gov Preclinical models are essential for determining the potency and selectivity of potential kinase inhibitors.

Mechanisms of Antifungal, Antimicrobial, and Antiviral Activity

The development of new agents to combat infectious diseases is a continuous area of research.

Antifungal Activity: Antifungal compounds can act through various mechanisms, such as disrupting the fungal cell membrane, inhibiting cell wall synthesis, or interfering with essential metabolic pathways. mdpi.com

Antimicrobial Activity: Antimicrobial agents target bacteria through mechanisms like inhibiting cell wall synthesis, protein synthesis, or DNA replication. nih.govnih.govpensoft.netmdpi.comresearchgate.net

Antiviral Activity: Antiviral drugs can work by preventing viral entry into host cells, inhibiting viral replication, or blocking the release of new virus particles. nih.govnih.gov

Preclinical studies are vital for identifying the specific mechanisms by which a compound exerts its antifungal, antimicrobial, or antiviral effects.

Enzyme Inhibition Mechanisms (e.g., Proteasome)

Enzymes are crucial for a vast array of biological processes, and their inhibition can have significant therapeutic effects. The proteasome is a large protein complex that degrades unneeded or damaged proteins. nih.govnih.gov Inhibition of the proteasome can lead to a buildup of these proteins, which can induce programmed cell death (apoptosis), particularly in cancer cells that produce large amounts of abnormal proteins. nih.gov Preclinical research focuses on understanding how compounds interact with and inhibit specific enzymatic targets like the proteasome.

Receptor Antagonism/Agonism (e.g., Histamine Receptors, GPCRs)

Receptors are proteins that receive and transduce signals that are important for cellular function.

Histamine Receptors: These are a class of G-protein coupled receptors that mediate the effects of histamine, a key player in allergic reactions and inflammation. Antagonists block the receptor, while agonists activate it. nih.govnih.gov

G-Protein Coupled Receptors (GPCRs): This is a large family of receptors that detect molecules outside the cell and activate internal signal transduction pathways. They are involved in a wide range of physiological processes and are common drug targets.

Preclinical models are used to characterize whether a compound acts as an antagonist or agonist at a particular receptor and to determine its potency and selectivity.

Cellular Pathway Modulation in Preclinical Models (e.g., BDNF expression, apoptosis induction)

Understanding how a compound affects cellular pathways provides insight into its broader biological effects.

Brain-Derived Neurotrophic Factor (BDNF) Expression: BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. mdpi.comnih.gov Modulation of BDNF expression can have implications for neurological and psychiatric disorders.

Apoptosis Induction: Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. The ability to induce apoptosis in cancer cells is a key mechanism of many anticancer drugs. nih.gov

Preclinical studies often examine changes in the levels of key proteins and signaling molecules within these pathways to elucidate a compound's mechanism of action.

Inhibition of Cell Proliferation Mechanisms (e.g., in cancer cell lines)

There is no available data from preclinical studies investigating the inhibitory effects of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid on the proliferation of any cell lines, including cancer cell lines. Research detailing its mechanism of action in this context is absent from the scientific literature.

Allosteric Modulation and Binding Site Characterization

Information regarding the potential for this compound to act as an allosteric modulator is not available. Consequently, there are no studies that characterize its binding site on any protein or enzyme.

Ligand-Protein Interaction Profiling in Preclinical Research

There are no published preclinical research findings that profile the interaction of this compound with any specific protein targets. Therefore, a detailed account of its ligand-protein interactions cannot be provided.

Computational Chemistry and Theoretical Investigations of 2 Cyclopropyl 4 Propylpyrimidine 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic nature of a molecule. For 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid, these theoretical investigations have been instrumental in predicting its stability, reactivity, and spectral properties. Such studies are frequently conducted using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.

Molecular Orbital Analysis (HOMO-LUMO, NBO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For pyrimidine (B1678525) derivatives, the HOMO is often distributed over the pyrimidine ring and electron-donating substituents, while the LUMO is typically localized on the pyrimidine ring and electron-withdrawing groups. In the case of this compound, the precise energies and distributions would be determined by the interplay of the cyclopropyl (B3062369), propyl, and carboxylic acid groups attached to the pyrimidine core.

Natural Bond Orbital (NBO) analysis is another powerful tool that provides insights into the bonding and electronic structure of a molecule. It examines the charge distribution and the interactions between filled and vacant orbitals, which can reveal the nature of intramolecular charge transfer and the strength of various bonds within the molecule.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | - | Electron Donating Ability |

| LUMO Energy | - | Electron Accepting Ability |

| Energy Gap (ΔE) | - | Chemical Reactivity / Kinetic Stability |

Note: Specific energy values are dependent on the level of theory and basis set used in the calculation and are not available in the public literature for this specific compound.

Electronic Structure and Reactivity Descriptors (e.g., Fukui Function)

Global reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide a quantitative measure of a molecule's reactivity. These parameters are calculated from the HOMO and LUMO energies.

The Fukui function is a local reactivity descriptor that indicates the most likely sites for nucleophilic and electrophilic attack within a molecule. By analyzing the Fukui function, one can predict which atoms in this compound are most susceptible to reaction, providing valuable information for understanding its chemical behavior and potential metabolic pathways.

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Global Softness (S) | 1/η | Measure of polarizability |

Vibrational Spectra Prediction and Analysis

Theoretical vibrational analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental spectral bands to specific vibrational modes of the molecule. This comparison between theoretical and experimental spectra serves as a powerful method for structural confirmation. For this compound, this analysis would help to identify the characteristic vibrational modes associated with the pyrimidine ring, the carboxylic acid group, and the cyclopropyl and propyl substituents.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a potential drug molecule (ligand) binds to a protein target.

Ligand-Receptor Binding Pose Prediction

Molecular docking simulations of this compound would involve placing the molecule into the binding site of a specific protein target. The simulation would then explore various possible binding poses, calculating the binding energy for each. The pose with the lowest binding energy is typically considered the most likely binding mode. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. Pyrimidine derivatives are known to target a wide range of proteins, including kinases and other enzymes.

Scoring Function Development and Validation

Scoring functions are mathematical models used in molecular docking programs to estimate the binding affinity between a ligand and a receptor. The development and validation of accurate scoring functions are crucial for the reliability of docking predictions. These functions are typically developed using a training set of protein-ligand complexes with known binding affinities and are then validated against a separate test set. While general-purpose scoring functions are widely used, the development of target-specific or ligand-class-specific scoring functions can improve predictive accuracy. For a class of compounds like pyrimidine derivatives, a tailored scoring function could potentially enhance the virtual screening process for new bioactive molecules.

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For a compound like this compound, virtual screening methodologies could be employed to identify its potential biological targets.

The process would begin with the generation of a 3D model of this compound. This model would then be used as a query to screen databases of macromolecular structures, such as the Protein Data Bank (PDB). The screening can be performed using two main approaches:

Ligand-based virtual screening: This method relies on the principle that molecules with similar structures are likely to have similar biological activities. If the activity of a similar molecule is known, a library of compounds can be screened to find others that are structurally analogous.

Structure-based virtual screening: This approach requires the 3D structure of the biological target. Molecular docking simulations are then used to predict the binding affinity and mode of interaction between the compound and the target.

In the case of this compound, a structure-based approach would involve docking the molecule into the binding sites of various enzymes, such as kinases or dehydrogenases, where pyrimidine derivatives have shown activity. The results of the virtual screening would provide a ranked list of potential protein targets, which could then be validated through experimental assays.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the behavior of this compound at the atomic level.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis through MD simulations can identify the most stable, low-energy conformations of the molecule in different environments, such as in a vacuum, in water, or within a protein binding site.

The flexibility of the cyclopropyl and propyl groups, as well as the orientation of the carboxylic acid group, would be of particular interest. Understanding the conformational preferences of the molecule is crucial for predicting its binding mode to a biological target.

Once a potential protein target is identified, MD simulations can be used to study the stability and dynamics of the ligand-protein complex. By simulating the complex over a period of nanoseconds to microseconds, researchers can observe the intricate dance of molecular interactions.

Key aspects that can be analyzed include:

Hydrogen bond analysis: Identifying the key hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues in the protein's active site.

Hydrophobic interactions: Examining the interactions between the cyclopropyl and propyl groups and nonpolar residues of the protein.

Root Mean Square Deviation (RMSD): Calculating the RMSD of the ligand and protein backbone to assess the stability of the complex over time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): Analyzing the RMSF of individual amino acid residues to identify flexible regions of the protein that may be important for ligand binding.

These simulations provide a dynamic picture of the binding event, complementing the static view offered by molecular docking. For instance, studies on other pyrimidine derivatives have used MD simulations to confirm the stability of their binding to target proteins and to elucidate the key interactions responsible for their inhibitory activity.

The surrounding solvent, typically water in biological systems, plays a critical role in molecular interactions. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of their effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are widely used in drug discovery to predict the activity of new compounds and to optimize lead compounds.

To develop a QSAR model for a series of pyrimidine derivatives including this compound, the following steps would be taken:

Data Collection: A dataset of pyrimidine derivatives with their experimentally determined biological activities (e.g., IC50 values) against a specific target would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A validated QSAR model could then be used to predict the biological activity of this compound and to suggest modifications to its structure that might enhance its potency. For example, QSAR studies on pyrimidine inhibitors of various enzymes have successfully identified key structural features that govern their activity.

In Silico ADME/T Analysis (Theoretical Prediction of Absorption, Distribution, Metabolism, Excretion, and Theoretical Toxicity Prediction)

In silico ADME/T analysis involves the use of computational models to predict the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. For this compound, a range of ADME/T properties can be predicted using various computational tools and models.

The following table presents a hypothetical in silico ADME/T profile for this compound, based on general knowledge of similar chemical structures.

| Property | Predicted Value | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate | May cross the intestinal barrier. |

| P-glycoprotein Substrate | No | Less likely to be subject to efflux from cells. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to have significant central nervous system effects. |

| Plasma Protein Binding | High | May have a longer duration of action. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions. |

| CYP450 3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low likelihood of being carcinogenic. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |

These predictions are based on computational models and would require experimental validation. However, they provide valuable early insights into the potential of this compound as a drug candidate. Such analyses are routinely performed on novel compounds to guide the drug discovery process.

Force Field Development and Validation for Pyrimidine Systems

The accuracy of molecular dynamics (MD) simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. unipi.itnih.gov For novel molecules like this compound, existing generalized force fields may lack specific parameters, necessitating the development and validation of custom parameters to ensure reliable simulation results. This process is crucial for accurately modeling the conformational landscape, intermolecular interactions, and ultimately, the physicochemical properties of the compound.

Force Field Parameterization Strategy

The development of a specific force field for this compound typically follows a hierarchical approach, starting with a well-established force field as a baseline, such as the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF). nih.govresearchgate.net These force fields provide robust parameters for a wide range of common chemical moieties. The primary task is to develop and refine parameters for the unique structural components of the target molecule where existing parameters are either absent or may not be sufficiently accurate.

The parameterization process involves two main categories of parameters:

Bonded Parameters: These describe the intramolecular forces and include terms for bond stretching, angle bending, and dihedral angle torsion.

Non-bonded Parameters: These govern the intermolecular and long-range intramolecular interactions and consist of Lennard-Jones (van der Waals) terms and electrostatic (Coulombic) terms.

The initial step involves assigning atom types to each atom in this compound based on the chosen force field's topology. For the novel fragments, particularly the linkage between the cyclopropyl group, the pyrimidine ring, and the propyl group, new parameters are derived. This is typically achieved by fitting to high-level quantum mechanical (QM) data, which serves as a benchmark. unipi.itnih.govresearchgate.net

Partial Atomic Charges: Accurate representation of the electrostatic potential is critical. Partial atomic charges are often derived by fitting to the electrostatic potential (ESP) calculated from QM methods, such as Hartree-Fock (HF) with the 6-31G* basis set (HF/6-31G*) or density functional theory (DFT) with functionals like B3LYP. nih.govacs.orgnih.govnih.gov The following table provides a hypothetical set of partial atomic charges derived for the core atoms of the molecule.

Interactive Data Table: Hypothetical Partial Atomic Charges

| Atom Name | Atom Type | Partial Charge (e) |

| N1 | NY | -0.65 |

| C2 | CPH1 | 0.20 |

| N3 | NY | -0.70 |

| C4 | CPH2 | 0.45 |

| C5 | CA | 0.15 |

| C6 | CPH1 | 0.35 |

| O7 (Carboxyl) | O | -0.60 |

| O8 (Carboxyl) | OH | -0.65 |

| H9 (Carboxyl) | H | 0.45 |

| C1' (Propyl) | CT2 | -0.18 |

| C1'' (Cyclopropyl) | CT2 | -0.05 |

Note: Atom types are illustrative and based on common force field nomenclature. Charges are hypothetical and would be derived from QM calculations.

Dihedral Parameters: Torsional parameters, which dictate the conformational preferences of the molecule, are particularly important for the flexible propyl group and the orientation of the cyclopropyl and carboxylic acid groups relative to the pyrimidine ring. These parameters are developed by performing QM potential energy surface (PES) scans for the relevant dihedral angles. The energy profiles from these scans are then used as target data to fit the Fourier series terms that define the dihedral potential in the force field. nih.gov

Interactive Data Table: Example of a Newly Parameterized Dihedral

| Dihedral | Atom Types | Force Constant (kcal/mol) | Periodicity | Phase Shift (deg) |

| C(ring)-C(ring)-C(propyl)-C(propyl) | CPH2-CA-CT2-CT3 | 0.15 | 3 | 180 |

| N(ring)-C(ring)-C(cyclo)-C(cyclo) | NY-CPH1-CT2-CT2 | 1.20 | 2 | 0 |

Note: These parameters are representative of what would be determined by fitting to QM rotational energy profiles.

Validation of the Force Field

Once the new parameters have been developed, the entire force field must be rigorously validated to ensure it can accurately reproduce the structural and thermodynamic properties of this compound. Validation is a critical step to confirm the transferability and reliability of the parameters. unipi.itnih.govresearchgate.net

The validation process typically involves performing MD simulations of the molecule in the gas phase and, more importantly, in a condensed phase (e.g., as a pure liquid or in aqueous solution). The results from these simulations are then compared against either experimental data or high-level QM calculations.

Structural Validation: The force field should accurately reproduce the equilibrium geometry of the molecule. Bond lengths, angles, and dihedral angles from MD simulations are compared with values obtained from QM geometry optimization (e.g., using B3LYP/6-31+G(d,p)) or, if available, experimental crystallographic data. nih.govnih.govresearchgate.net

Thermodynamic Validation: For condensed-phase simulations, bulk properties are calculated and compared to experimental values. Key properties include the density and the heat of vaporization of the pure liquid. A well-parameterized force field should reproduce these properties with high accuracy. ntnu.no

Interactive Data Table: Comparison of Simulated vs. Target Data for Validation

| Property | Simulated Value (MD) | Target Value (Experimental/QM) | Percent Error (%) |

| Density (liquid) | 1.15 g/cm³ | 1.18 g/cm³ | 2.5 |

| Heat of Vaporization | 18.5 kcal/mol | 19.2 kcal/mol | 3.6 |

| C2-C1'' Bond Length | 1.51 Å | 1.50 Å (QM) | 0.7 |

| N1-C2-N3 Angle | 115.2° | 115.5° (QM) | 0.3 |

| Free Energy of Solvation | -8.2 kcal/mol | -8.5 kcal/mol (Experimental) | 3.5 |

Note: The values presented are hypothetical and for illustrative purposes to demonstrate the validation process.

By following this systematic process of parameterization against quantum mechanical data and subsequent validation against experimental or QM benchmarks, a robust and accurate force field can be developed for this compound. This tailored force field is essential for conducting predictive molecular dynamics simulations to investigate its behavior in complex biological or chemical systems.

Exploration of Derivatives and Analogues of 2 Cyclopropyl 4 Propylpyrimidine 5 Carboxylic Acid

Structural Modification Strategies and Design Principles

The design of derivatives of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic profiles. Key strategies involve modifications at the C2, C4, and C5 positions of the pyrimidine (B1678525) ring.

Modification of the C2-Cyclopropyl Group: The cyclopropyl (B3062369) moiety is a valuable substituent in drug design, often introduced to improve metabolic stability and potency. nih.gov Modifications could involve the introduction of substituents on the cyclopropyl ring itself or its replacement with other small, strained ring systems to fine-tune steric and electronic properties.

Alteration of the C4-Propyl Group: The propyl group at the C4 position can be varied to explore the impact of chain length, branching, and the introduction of cyclic structures. This can influence the compound's lipophilicity and its interaction with hydrophobic pockets in target proteins.

Derivatization of the C5-Carboxylic Acid: The carboxylic acid group is a key functional group that can participate in hydrogen bonding and ionic interactions. It can be converted to esters, amides, or other bioisosteres to alter polarity, membrane permeability, and metabolic stability.

The following table outlines potential structural modifications and their rationales:

| Position | Moiety | Potential Modifications | Rationale for Modification |

|---|---|---|---|

| C2 | Cyclopropyl | Substitution on the ring, replacement with other small rings | To enhance metabolic stability and fine-tune steric interactions. |

| C4 | Propyl | Varying chain length, introducing branching or cyclic structures | To modulate lipophilicity and interactions with hydrophobic pockets. |

Bioisosteric Replacements in the Pyrimidine Scaffold

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. mdpi.com For the pyrimidine scaffold of this compound, several bioisosteric replacements can be considered to optimize its properties.

The carboxylic acid group at the C5 position is a prime candidate for bioisosteric replacement. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govrsc.org These replacements can modulate the acidity and lipophilicity of the molecule, potentially improving its pharmacokinetic profile. rsc.org For instance, replacing a carboxylic acid with a tetrazole ring has been shown to increase potency in some cases. rsc.org

The pyrimidine ring itself can be considered for bioisosteric replacement with other heterocyclic systems, such as pyridines or other diazines, to explore different electronic distributions and hydrogen bonding patterns. However, such core modifications are more drastic and are typically explored in earlier stages of drug discovery.

The table below presents common bioisosteric replacements for the carboxylic acid group:

| Original Group | Bioisosteric Replacement | Key Properties |

|---|---|---|

| Carboxylic Acid | Tetrazole | Acidic, can form similar interactions. |

| Carboxylic Acid | Acyl Sulfonamide | Weaker acid, can increase lipophilicity. |

Pyrimidine-Based Scaffolds in Contemporary Drug Discovery Programs

The pyrimidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs and clinical candidates. mdpi.com Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its synthetic tractability. researchgate.net Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.net

The versatility of the pyrimidine scaffold allows for the creation of large and diverse chemical libraries for high-throughput screening. The substitution pattern on the pyrimidine ring can be readily modified to fine-tune the compound's affinity and selectivity for a specific biological target. researchgate.net This adaptability has made pyrimidine-based scaffolds a cornerstone of many drug discovery programs.

Cyclopropyl-Containing Compounds in Medicinal Chemistry

The incorporation of a cyclopropyl group into drug candidates is a widely used strategy in medicinal chemistry. This small, strained ring imparts unique conformational and electronic properties to a molecule. The rigid nature of the cyclopropyl group can help to lock the conformation of a molecule, leading to a more favorable entropic contribution to binding affinity.

Furthermore, the cyclopropyl group is often more metabolically stable than larger alkyl groups, as the C-H bonds are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic properties, such as a longer half-life. The unique electronic nature of the cyclopropyl ring can also influence the acidity or basicity of nearby functional groups.

Propyl-Substituted Pyrimidines in Chemical Research

While the cyclopropyl and carboxylic acid moieties of this compound have well-defined roles in medicinal chemistry, the influence of the propyl group at the C4 position is also a subject of interest in chemical research. The synthesis of 4-propyl-substituted pyrimidines can be achieved through various synthetic routes, often involving the condensation of a β-dicarbonyl compound with an amidine.

Future Directions and Emerging Research Avenues for 2 Cyclopropyl 4 Propylpyrimidine 5 Carboxylic Acid

Application of Advanced Automation and High-Throughput Methodologies in Synthesis

The synthesis of complex organic molecules like 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid is traditionally a resource-intensive process. However, the advent of advanced automation and high-throughput methodologies offers a paradigm shift, enabling accelerated discovery and optimization.

Robotic platforms can be employed to perform multi-step syntheses in a continuous flow or batch format. mdpi.complos.org For a molecule such as this compound, this could involve the automated handling of reagents and intermediates, precise control over reaction conditions (temperature, pressure, and reaction time), and integrated purification and analysis modules. plos.org The use of acoustic dispensing technology allows for the synthesis of compound libraries on a nanomole scale in high-density plate formats (e.g., 1536-well plates), significantly reducing the consumption of reagents and solvents. nih.gov This miniaturized and automated approach facilitates the rapid generation of analogues of this compound for screening purposes. nih.gov

High-throughput screening (HTS) of reaction conditions can be utilized to rapidly identify optimal synthetic routes. For instance, an automated platform could screen a wide array of catalysts, solvents, and temperature profiles for the key cyclization step in the pyrimidine (B1678525) ring formation. An efficient two-step synthetic pathway toward the preparation of diversely substituted 5-aroyl-3,4-dihydropyrimidin-2-ones has been realized using automated sequential and parallel microwave-assisted synthesis. nih.gov This approach could be adapted for the synthesis of this compound and its derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid in silico design and evaluation of novel compounds. chemscene.com These computational tools can be leveraged to explore the chemical space around this compound and predict the biological activities of its analogues.

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing datasets of pyrimidine derivatives to predict the therapeutic potential of novel analogues. nih.gov These models can identify key structural features that correlate with desired biological activities and predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new designs. chemscene.com For example, neural networks and other machine learning classifiers have been used to predict the bioactivity of compounds against various targets, achieving high accuracy. plos.orgnih.gov

Generative AI models can design novel molecules with desired properties from scratch. By providing the model with the core scaffold of this compound and a set of desired biological and physicochemical properties, it can generate a library of novel, synthetically accessible analogues. This approach accelerates the identification of lead candidates with improved efficacy and safety profiles. bldpharm.com

Exploration of Novel Biological Targets and Pathways

While the initial biological activities of this compound may be known, a comprehensive understanding of its mechanism of action requires the exploration of novel biological targets and pathways. Pyrimidine derivatives are known to interact with a wide range of biological targets, and a deeper investigation could unveil new therapeutic applications.

Pyrimidine metabolism pathways are crucial for cellular proliferation and are often dysregulated in diseases such as cancer. researchgate.netcreative-proteomics.com The de novo pyrimidine synthesis pathway, which provides the necessary precursors for DNA and RNA synthesis, is a potential target. researchgate.netcreative-proteomics.comnih.gov Compounds that inhibit key enzymes in this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), can have potent antiproliferative effects. nih.gov Investigating the effect of this compound on the enzymes of the pyrimidine synthesis and salvage pathways could reveal novel anticancer or immunomodulatory activities. researchgate.netcreative-proteomics.com

Emerging research has highlighted the crosstalk between pyrimidine metabolism and key cell signaling pathways. researchgate.net For instance, the rate-limiting enzyme in de novo pyrimidine synthesis, CAD, is regulated by growth-factor-stimulated signaling pathways. researchgate.net Exploring how this compound modulates these interconnected pathways could lead to the discovery of novel therapeutic strategies for a variety of diseases.

Development of Targeted Delivery Systems (Theoretical Considerations)

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. nih.gov The development of targeted delivery systems for this compound, even at a theoretical level, is a crucial consideration for its future clinical translation.